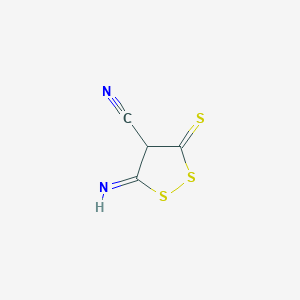![molecular formula C15H14N4OS B14374988 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-45-8](/img/structure/B14374988.png)
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the class of 1,3-thiazin-4-ones This compound features a six-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively, and a carbonyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclocondensation reaction of mercaptopropionic acid with imino compounds. This reaction is carried out under controlled conditions to ensure the formation of the desired thiazinone ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of 1,3-thiazin-4-ones, including this compound, involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazinone derivatives.
Applications De Recherche Scientifique
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazin-4-ones: Similar structure but with a benzene ring fused to the thiazinone ring.
1,3-Thiazine-2-thione derivatives: Contain a thione group instead of a carbonyl group.
2-Imino or 2-amino derivatives of 1,3-thiazin-4-ones: Feature imino or amino groups at the second position.
Uniqueness
2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to the presence of the dimethylamino group and the pyrido ring, which confer distinct electronic and steric properties.
Propriétés
Numéro CAS |
89374-45-8 |
|---|---|
Formule moléculaire |
C15H14N4OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)anilino]pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)11-7-5-10(6-8-11)17-15-18-13(20)12-4-3-9-16-14(12)21-15/h3-9H,1-2H3,(H,17,18,20) |
Clé InChI |
SFAXEQXTWGLERK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)











![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)

